molecular formula C26H31N5O4 B2771706 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941964-83-6

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2771706
CAS No.: 941964-83-6
M. Wt: 477.565
InChI Key: NZEHPWBLPCMRDL-UHFFFAOYSA-N
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H31N5O4 and its molecular weight is 477.565. The purity is usually 95%.
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Scientific Research Applications

Theophylline Derivatives and Their Conformational Analysis

Theophylline derivatives, including compounds structurally related to 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, have been analyzed for their conformational properties. Studies have shown that the theophylline moiety of these compounds is planar, with the conformation of substituents influenced by intramolecular hydrogen bonds, contributing to the stabilization of the structure through intermolecular bonds as well (Karczmarzyk et al., 1995).

Polyfunctional Fused Heterocyclic Compounds

The synthesis of polyfunctional fused heterocyclic compounds through reactions involving similar core structures has been explored. Such research provides insights into the potential for creating diverse heterocyclic frameworks that could have applications in material science and pharmacology (Hassaneen et al., 2003).

Cardiovascular Activity of Purine Derivatives

Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, closely related to the chemical , has shown promising antiarrhythmic and hypotensive activities. These findings suggest potential therapeutic applications for similar compounds in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Structural Analysis and Biological Applications

Structural analysis of derivatives has emphasized the importance of intramolecular hydrogen bonding in determining conformation and potentially influencing biological activity. This insight is crucial for the design of new compounds with specific therapeutic targets (Karczmarzyk et al., 1995).

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-4-18-11-8-12-21(15-18)35-17-20(32)16-31-22-23(29(2)26(34)30(3)24(22)33)28-25(31)27-14-13-19-9-6-5-7-10-19/h5-12,15,20,32H,4,13-14,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEHPWBLPCMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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